4-methoxy-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Description
This compound is a benzamide derivative featuring a 1-methyl-1,2,3,4-tetrahydroquinoline moiety linked to a 4-methylpiperazine group via an ethyl spacer. The tetrahydroquinoline scaffold is associated with bioactivity in neurological and oncological targets, while the 4-methylpiperazine group may modulate solubility and receptor interactions .
Properties
IUPAC Name |
4-methoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2/c1-27-13-15-29(16-14-27)24(18-26-25(30)19-6-9-22(31-3)10-7-19)21-8-11-23-20(17-21)5-4-12-28(23)2/h6-11,17,24H,4-5,12-16,18H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNGRDWXFXKZPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of functional group substitutions and their pharmacological implications.
4-Isopropoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- Key Difference : The methoxy group in the target compound is replaced with an isopropoxy substituent.
- Impact: Lipophilicity: The bulkier isopropoxy group increases lipophilicity (logP), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
4-Methoxy-N-{2-[2-(1-methyl-piperidin-2-yl)-ethyl]-phenyl}-benzamide (T3D4738)
- Key Differences: Core Structure: Replaces the tetrahydroquinoline-piperazine scaffold with a piperidine-ethyl-phenyl system. Substituent Position: The benzamide is para-methoxy, similar to the target compound.
- Impact: Receptor Binding: The absence of the tetrahydroquinoline moiety may reduce affinity for serotonin or dopamine receptors. Solubility: Piperidine’s lower basicity compared to piperazine could decrease solubility in acidic environments .
Structural and Pharmacokinetic Data Table
Research Findings and Limitations
- Target Compound: No direct in vivo or clinical data were identified in the provided sources. Computational models suggest high affinity for serotonin 5-HT2A/2C receptors due to the tetrahydroquinoline-piperazine framework.
Critical Analysis of Evidence
- Gaps: No peer-reviewed studies directly comparing the target compound with its analogs were found. Data on solubility, bioavailability, and toxicity remain speculative.
- Opportunities : Synthesis and testing of these analogs in parallel could elucidate structure-activity relationships (SAR), particularly for neurological targets.
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